Fenebrutinib

Descripción

Propiedades

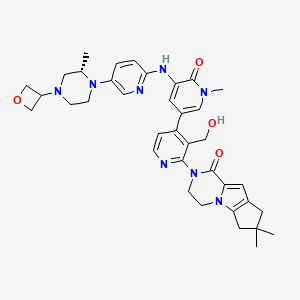

IUPAC Name |

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEODWDFDXWOLU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434048-34-6 | |

| Record name | Fenebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenebrutinib's Mechanism of Action on B-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenebrutinib is a potent, highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] By targeting BTK, this compound effectively modulates B-cell development, activation, and survival, making it a promising therapeutic agent for autoimmune diseases and B-cell malignancies.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action on B-cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: BTK Inhibition

This compound exerts its effects by binding to the ATP-binding site of BTK, thereby preventing its phosphorylation and subsequent activation.[5] This non-covalent and reversible binding allows for a long residence time with BTK, averaging 18.3 ± 2.8 hours in in-vitro biochemical assays.[2] The inhibition of BTK disrupts the downstream signaling cascade that is essential for B-cell function.

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a pivotal role. This compound's inhibition of BTK leads to a reduction in the activation of downstream targets, including phospholipase C gamma 2 (PLCγ2), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK).[2] This ultimately results in the inhibition of NF-κB-dependent transcription, leading to reduced B-cell activation, proliferation, and survival.[2][6]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's potency, selectivity, and cellular activity.

Table 1: this compound Potency Against Wild-Type and Mutant BTK

| Target | Kᵢ (nM) |

| BTK (Wild-Type) | 0.91 |

| BTK (C481S Mutant) | 1.6 |

| BTK (C481R Mutant) | 1.3 |

| BTK (T474I Mutant) | 12.6 |

| BTK (T474M Mutant) | 3.4 |

Data sourced from MedchemExpress.com[7]

Table 2: this compound Kinase Selectivity

| Kinase | Selectivity (Fold vs. BTK) |

| Bmx | 153 |

| Fgr | 168 |

| Src | 131 |

Data sourced from Selleck Chemicals.[2]

Table 3: this compound Cellular Activity in Human Whole Blood

| Assay | IC₅₀ (nM) |

| CD69 Expression on CD19⁺ B-cells | 8.4 ± 5.6 |

| BTK Y223 Autophosphorylation | 11 |

| CD63 Expression on Basophils | 30.7 ± 4.1 |

Data sourced from MedchemExpress.com.[7]

Key Experimental Protocols

Kinase Selectivity Assay

Objective: To determine the selectivity of this compound for BTK over other kinases.

Methodology:

-

A panel of up to 287 recombinant human kinases, including cytoplasmic and receptor tyrosine kinases, serine/threonine kinases, and lipid kinases, is used.[2]

-

Kinase activity is assessed by measuring either peptide phosphorylation or ADP production.[2]

-

For kinases inhibited by approximately 80% or more at the initial screening concentration, a 10-point inhibitor titration is performed to determine the IC₅₀ value.[2]

-

The ATP concentration used in the activity assays is typically within 2-fold of the experimentally determined apparent Michaelis constant (Kₘapp) for each kinase.[2]

B-Cell Activation Assay (CD69 Expression)

Objective: To assess the inhibitory effect of this compound on B-cell activation in human whole blood.

Methodology:

-

Human whole blood is collected from healthy donors.

-

The blood is treated with varying concentrations of this compound.

-

B-cell activation is stimulated using an anti-IgM antibody.

-

The expression of the early activation marker CD69 on the surface of CD19⁺ B-cells is measured by flow cytometry.[7]

-

The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in CD69 expression.[7]

BTK Occupancy Assay

Objective: To measure the engagement of this compound with its target, BTK, in cells.

Methodology:

-

A time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay is employed to measure both free and total BTK levels in a multiplexed format.[9][10]

-

Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[9]

-

A terbium-conjugated anti-BTK antibody serves as the energy donor.[9]

-

Two fluorescent energy acceptors are used:

-

The ratio of free to total BTK is used to determine the percentage of BTK occupancy by this compound.

Visualizations

Signaling Pathway Diagram

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. gene.com [gene.com]

- 4. This compound | MS Trust [mstrust.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dialogorochecac.com [dialogorochecac.com]

- 9. Homogeneous BTK occupancy assay | EurekAlert! [eurekalert.org]

- 10. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Fenebrutinib's Binding Kinetics to Bruton's Tyrosine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of fenebrutinib to its target, Bruton's tyrosine kinase (BTK). This compound is a potent, highly selective, and reversible non-covalent inhibitor of BTK, a key enzyme in B-cell and myeloid cell signaling pathways.[1][2] Understanding the kinetic parameters of this interaction is crucial for elucidating its mechanism of action and optimizing its therapeutic potential in autoimmune diseases such as multiple sclerosis.[1][3][4]

Quantitative Binding and Inhibition Data

The interaction between this compound and BTK has been characterized by several key quantitative parameters, providing insights into its potency, affinity, and duration of action.

| Parameter | Value | Description | Source(s) |

| Ki | 0.91 nM | Inhibition constant, indicating high binding affinity. | [5] |

| IC50 (Biochemical) | 6.21 nM | Half-maximal inhibitory concentration in a cell-free kinase assay. | [6] |

| IC50 (Cellular) | 2.9 nM | Half-maximal inhibitory concentration in a cellular context. | [6][7] |

| kon (Association Rate) | 0.00245 µM⁻¹s⁻¹ | Rate at which this compound binds to BTK. | [6][7] |

| koff (Dissociation Rate) | 1.54 x 10⁻⁵ s⁻¹ | Rate at which this compound dissociates from BTK, indicating a slow off-rate. | [6][7] |

| Residence Time | ~18.3 hours | The average duration this compound remains bound to BTK in a biochemical assay. | [5] |

| Selectivity | >130-fold for BTK | This compound is highly selective for BTK over other kinases. | [1][2][4] |

Mechanism of Action: Non-Covalent, Reversible Inhibition

This compound distinguishes itself from many other BTK inhibitors through its non-covalent and reversible binding mechanism.[1][3][4] This means it does not form a permanent chemical bond with the cysteine 481 residue in the ATP binding pocket of BTK, a common mechanism for covalent inhibitors.[8] Instead, this compound's interaction is characterized by strong, non-covalent forces. This reversibility, combined with its high selectivity, may contribute to a favorable long-term safety profile by minimizing off-target effects.[2]

dot

This compound's reversible, non-covalent binding to the BTK active site.

BTK Signaling Pathway and Point of Inhibition

BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors.[9][10] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways such as PLCγ2, which in turn mobilizes calcium and activates transcription factors like NF-κB.[8] This cascade is essential for B-cell proliferation, differentiation, and survival. This compound exerts its effect by directly inhibiting the kinase activity of BTK, thereby blocking this entire downstream signaling cascade.

dot

References

- 1. gene.com [gene.com]

- 2. roche.com [roche.com]

- 3. Unique kinetic and mechanistic features of this compound, a highly selective, noncovalent BTK inhibitor with long residence time in clinical trials for multiple sclerosis - American Chemical Society [acs.digitellinc.com]

- 4. roche.com [roche.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Comparative CNS Pharmacology of the Bruton’s Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Fenebrutinib: A Technical Guide to Reversible, Non-Covalent BTK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of fenebrutinib, a potent and highly selective, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). It explores the molecule's mechanism of action, biochemical and cellular activity, selectivity, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are included to support further research and development.

Introduction: The Role of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is a crucial signaling molecule in multiple hematopoietic cell lineages, most notably B-lymphocytes and myeloid cells.[2][3] Within B-cells, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, activation, and survival.[2][4] In myeloid cells like macrophages and microglia, BTK is involved in signaling cascades initiated by Toll-like receptors and Fc-gamma receptors (FcγR), contributing to innate immune responses and inflammation.[3][5]

Given its central role, aberrant BTK signaling is implicated in the pathophysiology of B-cell malignancies and autoimmune diseases.[2][6] This has made BTK a prime therapeutic target. First-generation BTK inhibitors, such as ibrutinib, are irreversible covalent binders that form a permanent bond with a cysteine residue (C481) in the ATP-binding site of BTK.[2] While effective, these covalent inhibitors can be limited by off-target effects and the emergence of resistance, often through mutations at the C481 binding site.[1][7] This has driven the development of a new class of non-covalent, reversible inhibitors, designed to offer a different mechanism of action and potentially overcome these limitations. This compound (GDC-0853) is a leading candidate in this class.[7][8]

This compound: Mechanism of Reversible, Non-Covalent Inhibition

This compound is an orally administered small molecule that potently and selectively inhibits BTK through a non-covalent, reversible binding mechanism.[7][8] Unlike covalent inhibitors, this compound does not bind to the C481 residue. Instead, it achieves its inhibitory activity by forming hydrogen bonds with key amino acid residues within the BTK active site, specifically K430, M477, and D539.[1][7] This distinct binding mode makes it effective against wild-type BTK as well as the C481S mutation that confers resistance to covalent inhibitors.[7][9]

The reversibility and high selectivity of this compound are key design features intended to reduce off-target effects, potentially leading to an improved long-term safety profile, which is particularly important for the treatment of chronic autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[10][11]

B-Cell Receptor (BCR) and FcγR Signaling Pathways

This compound exerts its therapeutic effect by blocking downstream signaling from the BCR in B-cells and the FcγR in myeloid cells. In the canonical BCR pathway, antigen binding triggers the phosphorylation of CD79a/b, leading to the activation of SYK, which in turn phosphorylates and activates BTK.[7] Activated BTK then phosphorylates PLCγ2, initiating a cascade that results in the activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival. This compound's inhibition of BTK halts this entire downstream cascade. Similarly, in microglia, this compound blocks inflammatory pathways linked to FcγR activation.[3][12]

Quantitative Data Summary

The potency, selectivity, and pharmacokinetic profile of this compound have been characterized through various preclinical and clinical studies.

| Target/Assay | Parameter | Value | Notes |

| Wild-Type BTK | Ki | 0.91 nM | Cell-free biochemical assay.[9][13] |

| BTK C481S Mutant | Ki | 1.6 nM | Resistant to covalent inhibitors.[9][13] |

| BTK C481R Mutant | Ki | 1.3 nM | Resistant to covalent inhibitors.[9][13] |

| BTK T474I Mutant | Ki | 12.6 nM | Gatekeeper mutation.[9][13] |

| BTK T474M Mutant | Ki | 3.4 nM | Gatekeeper mutation.[9][13] |

| BTK Enzyme Activity | IC50 | 2 nM | In vitro kinase activity assay.[14] |

| BTK Autophosphorylation (Y223) | IC50 | 11 nM | Human whole blood assay.[9] |

| B-cell Activation (CD69) | IC50 | 8.4 ± 5.6 nM | Human whole blood assay.[9][14] |

| Basophil Activation (CD63) | IC50 | 30.7 ± 4.1 nM | Human whole blood assay.[9][14] |

| BTK Residence Time | Time | 18.3 ± 2.8 hours | In vitro biochemical assay.[13] |

This compound is highly selective for BTK. When screened against a large panel of kinases at a concentration of 1 µM, it demonstrated significant inhibition (>50%) for only a few off-target kinases.

| Off-Target Kinase | Selectivity (Fold vs. BTK IC50) | Reference |

| BMX | 153-fold | [13] |

| Fgr | 168-fold | [13] |

| Src | 131-fold | [13] |

| Overall Selectivity | 130 times more selective for BTK vs. other kinases | Preclinical data.[10][11][15][16][17] |

Data from a PopPK model incorporating results from healthy volunteers and patients with autoimmune diseases.[8][18]

| Parameter | Population Typical Value | Patient Population |

| Apparent Clearance (CL/F) | 19.1 L/hr | Pooled (Healthy & RA) |

| Volume of Central Compartment (Vc) | 323.8 L | Pooled (Healthy & RA) |

| Mean Transit Time (Absorption) | 0.757 hr | Pooled (Healthy & RA) |

| Apparent Clearance (CL/F) | 55.5 L/hr (Median) | Relapsing Multiple Sclerosis |

| Volume of Central Compartment (Vc) | 250.5 L (Median) | Relapsing Multiple Sclerosis |

| Mean Transit Time (Absorption) | 0.703 hr (Median) | Relapsing Multiple Sclerosis |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

This biochemical assay quantifies the enzymatic activity of purified BTK by measuring the amount of ADP produced during the kinase reaction.

-

Objective: To determine the IC50 of an inhibitor against purified BTK enzyme.

-

Principle: The assay measures kinase activity by quantifying the amount of ADP produced. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration.

-

Methodology:

-

Reagent Preparation: Recombinant human BTK enzyme, a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP are diluted in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[19]

-

Inhibitor Preparation: this compound is serially diluted to create a range of concentrations for the dose-response curve.

-

Kinase Reaction: In a 384-well plate, the BTK enzyme is incubated with the various concentrations of this compound for a defined period (e.g., 20 minutes) at room temperature.

-

Reaction Initiation: The kinase reaction is started by adding the substrate/ATP mixture to each well and incubated for a set time (e.g., 60 minutes) at room temperature.

-

Reaction Termination & ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes.

-

Signal Generation: Kinase Detection Reagent is added, which converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. The plate is incubated for 30 minutes.

-

Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

-

This assay measures the degree to which an inhibitor is bound to its target (BTK) within a cellular context, typically in peripheral blood mononuclear cells (PBMCs).

-

Objective: To quantify the engagement of this compound with BTK in cells from preclinical models or clinical trial subjects.

-

Principle: An ELISA-based method is used to measure the amount of "free" BTK (not bound to the inhibitor) in cell lysates. This is compared to the total amount of BTK protein to calculate the percentage of target occupancy.

-

Methodology:

-

Sample Collection: Blood samples are collected from subjects at various time points post-dose. PBMCs are isolated via density gradient centrifugation.

-

Cell Lysis: Isolated PBMCs are lysed to release intracellular proteins, including BTK.

-

Quantification of Free BTK:

-

An ELISA plate is coated with a BTK-specific capture antibody.

-

Cell lysates are added to the wells.

-

A biotinylated covalent BTK probe is added. This probe binds irreversibly to the active site of any free BTK.

-

A streptavidin-HRP conjugate is added, which binds to the biotinylated probe.

-

A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The resulting signal is proportional to the amount of free BTK.

-

-

Quantification of Total BTK: A separate sandwich ELISA is performed without the covalent probe to measure the total amount of BTK protein in the lysate.

-

Calculation: Target Occupancy (%) is calculated as: [1 - (Free BTK / Total BTK)] * 100

-

This whole-blood functional assay measures the inhibitory effect of this compound on immune cell activation.

-

Objective: To determine the cellular IC50 of this compound by measuring the inhibition of B-cell or basophil activation.

-

Principle: Whole blood is treated with the inhibitor and then stimulated. Cell activation is measured by the upregulation of surface markers (e.g., CD69 on B-cells, CD63 on basophils), which is quantified using flow cytometry.

-

Methodology:

-

Sample Preparation: Fresh whole blood is aliquoted and incubated with serial dilutions of this compound.

-

Cell Stimulation:

-

For B-cells, a stimulant such as anti-IgM antibody is added to cross-link the BCR.[9]

-

For basophils, a stimulant such as anti-IgE antibody is added.

-

-

Staining: After stimulation, cells are stained with a cocktail of fluorescently-labeled antibodies, including markers to identify the cell population (e.g., CD19 for B-cells) and the activation marker (e.g., anti-CD69 or anti-CD63).

-

Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.

-

Data Acquisition: Samples are analyzed on a flow cytometer. The expression level of the activation marker on the target cell population is measured.

-

Analysis: The percentage of inhibition of marker upregulation is calculated for each this compound concentration, and the data are used to determine the IC50.

-

Conclusion

This compound is a potent, highly selective, reversible, and non-covalent BTK inhibitor with a distinct mechanism of action compared to first-generation covalent inhibitors. Its ability to bind reversibly to the BTK active site, including in mutants that are resistant to covalent drugs, represents a significant advancement.[7][9] Preclinical and clinical data demonstrate potent inhibition of BTK-mediated signaling pathways in both adaptive (B-cells) and innate (myeloid cells) immune compartments.[3][10] The combination of high selectivity, a reversible binding mode, and a well-characterized pharmacokinetic profile supports its ongoing development for a range of autoimmune diseases, offering a promising alternative therapeutic strategy.[1][10]

References

- 1. hematologyandoncology.net [hematologyandoncology.net]

- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 3. This compound, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of this compound in Subjects with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. gene.com [gene.com]

- 11. roche.com [roche.com]

- 12. This compound, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. dialogorochecac.com [dialogorochecac.com]

- 15. gene.com [gene.com]

- 16. roche.com [roche.com]

- 17. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 18. scienceopen.com [scienceopen.com]

- 19. promega.com [promega.com]

Fenebrutinib's Kinase Selectivity: A Deep Dive into its Profile and Therapeutic Implications

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 7, 2025 – Fenebrutinib (GDC-0853), a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), demonstrates a highly selective kinase inhibition profile, a key characteristic that may contribute to its favorable safety profile in clinical development for autoimmune diseases.[1][2][3] This in-depth guide explores the selectivity of this compound against a broad panel of kinases, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within key signaling pathways.

This compound is a non-covalent inhibitor of BTK, a critical enzyme in the signaling pathways of B cells and myeloid cells.[4][5] By blocking BTK, this compound effectively modulates the activation of these immune cells, which are implicated in the pathogenesis of various autoimmune disorders.[4][6][7][8]

Quantitative Kinase Selectivity Profile

This compound has been rigorously tested against a wide array of kinases to determine its selectivity. In a comprehensive screen of 286 kinases, this compound demonstrated remarkable specificity for BTK. At a concentration of 1 µM, it inhibited only a small fraction of the tested kinases, underscoring its precise mechanism of action.[1]

The high selectivity of this compound is further highlighted by its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary target, BTK, and other closely related kinases. This compound exhibits a Ki of 0.91 nM for BTK.[1][2] Notably, its potency against off-target kinases is significantly lower, with selectivity ratios exceeding 100-fold for several kinases.[1][2]

Below is a summary of the quantitative data on this compound's kinase selectivity:

| Kinase Target | Inhibition Value (IC50/Ki) | Selectivity vs. BTK (fold) |

| BTK | 0.91 nM (Ki) [1][2] | - |

| Bmx | 139 nM (IC50) | >150 |

| Fgr | 153 nM (IC50) | >168 |

| Src | 119 nM (IC50) | >130 |

| ... (additional kinases from comprehensive screen would be listed here if publicly available) | ... | ... |

Table 1: Kinase Selectivity Profile of this compound. This table summarizes the inhibitory activity of this compound against its primary target, BTK, and key off-target kinases. The high selectivity fold-change indicates a favorable therapeutic window.

Experimental Protocols

The characterization of this compound's selectivity profile involved a series of robust biochemical and cellular assays. The methodologies for these key experiments are detailed below.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of purified kinases.

Methodology:

-

Kinase Panel: A comprehensive panel of 286 purified human kinases was utilized.

-

Assay Principle: The assays measured the phosphorylation of a peptide substrate by each kinase in the presence of ATP.

-

Procedure:

-

Kinase reactions were performed in assay buffer containing the specific kinase, its peptide substrate, and ATP at a concentration close to its Km value.

-

This compound was serially diluted and added to the reaction wells.

-

The reactions were incubated at room temperature for a specified period.

-

The amount of phosphorylated substrate was quantified using a suitable detection method, such as radioisotope incorporation or fluorescence-based detection.

-

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular B-Cell Activation Assay (CD69 Expression)

Objective: To assess the functional inhibition of B-cell receptor (BCR) signaling by this compound in a cellular context.

Methodology:

-

Cell Type: Human peripheral blood mononuclear cells (PBMCs) or isolated B cells.

-

Assay Principle: Activation of the BCR with an anti-IgM antibody induces the expression of the early activation marker CD69 on the surface of B cells.

-

Procedure:

-

Cells were pre-incubated with various concentrations of this compound.

-

B-cell activation was stimulated by the addition of an anti-IgM antibody.

-

Following an overnight incubation, the cells were stained with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69.

-

The percentage of CD69-positive B cells was determined by flow cytometry.

-

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of CD69 expression, was calculated from the dose-response curve.

Monocyte FcγR-Mediated TNFα Release Assay

Objective: To evaluate the inhibitory effect of this compound on Fc gamma receptor (FcγR) signaling in monocytes.

Methodology:

-

Cell Type: Isolated human monocytes.

-

Assay Principle: Cross-linking of FcγRs on the surface of monocytes by immune complexes (e.g., aggregated IgG) triggers the release of the pro-inflammatory cytokine TNFα.

-

Procedure:

-

Monocytes were pre-treated with a range of this compound concentrations.

-

FcγR signaling was activated by the addition of heat-aggregated IgG.

-

After a defined incubation period, the cell culture supernatant was collected.

-

The concentration of TNFα in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The IC50 value for the inhibition of TNFα release was determined from the dose-response curve.

Signaling Pathway Visualizations

To further elucidate the mechanism of action of this compound, the following diagrams illustrate its role in key signaling pathways.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

Caption: Fc Gamma Receptor (FcγR) Signaling in Myeloid Cells and this compound's inhibitory effect.

Conclusion

This compound's highly selective kinase inhibition profile, with potent activity against BTK and minimal off-target effects, distinguishes it within its class. This selectivity, validated through rigorous biochemical and cellular assays, is fundamental to its mechanism of action in modulating B-cell and myeloid cell functions. The targeted inhibition of BTK within the BCR and FcγR signaling pathways provides a strong rationale for its ongoing investigation in a range of autoimmune diseases. The data presented in this guide underscore the potential of this compound as a precisely targeted therapy with a promising safety and efficacy profile.

References

- 1. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. roche.com [roche.com]

- 7. roche.com [roche.com]

- 8. Investigation of this compound Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis for Fenebrutinib's High Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenebrutinib (GDC-0853) is a potent and highly selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, making it a key therapeutic target for a range of autoimmune diseases and B-cell malignancies. Unlike covalent BTK inhibitors, this compound's reversible binding and high selectivity may offer a favorable long-term safety profile by minimizing off-target effects. This technical guide provides an in-depth look at the molecular underpinnings of this compound's selectivity, supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Potency of this compound Against Wild-Type and Mutant BTK

| Target | Parameter | Value (nM) |

| Wild-Type BTK | K_i_ | 0.91 |

| Wild-Type BTK | IC_50_ | 2 |

| C481S Mutant BTK | K_i_ | 1.6 |

| C481R Mutant BTK | K_i_ | 1.3 |

| T474I Mutant BTK | K_i_ | 12.6 |

| T474M Mutant BTK | K_i_ | 3.4 |

Data sourced from MedChemExpress and Crawford JJ, et al. J Med Chem 2018.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM | IC_50_ (nM) | Selectivity Fold (IC_50_ Off-target / IC_50_ BTK) |

| BTK | >99 | 2 | 1 |

| BMX | >50 | 306 | 153 |

| FGR | >50 | 336 | 168 |

| SRC | >50 | 262 | 131 |

This compound was screened against a panel of 287 kinases at a concentration of 1 µM. Only 3 out of 286 off-target kinases showed greater than 50% inhibition. Data compiled from Selleck Chemicals and Crawford JJ, et al. J Med Chem 2018.

Table 3: Cellular Activity of this compound and Other BTK Inhibitors

| Compound | Myeloid Cell (CD63) IC_50_ (nM) | B Cell (CD69) IC_50_ (nM) |

| This compound | 31 | 8 |

| Ibrutinib | 171 | 12 |

| Tolebrutinib | 166 | 10 |

| Evobrutinib | 1660 | 84 |

Data from whole human blood assays.

The Structural Basis of this compound's Selectivity

The high selectivity of this compound for BTK is attributed to its unique, non-covalent binding mode, which distinguishes it from covalent inhibitors like ibrutinib. X-ray crystallography of this compound in complex with the BTK kinase domain (PDB ID: 5VFI) reveals that it binds in a manner orthogonal to how ATP and ibrutinib bind.

Key interactions contributing to this compound's potency and selectivity include:

-

Hinge Binding: The central pyridone moiety of this compound forms hydrogen bonds with the backbone of Met477 in the hinge region of the kinase.

-

Hydrophobic Interactions: The tricyclic ring system of this compound fits into a hydrophobic pocket, with Tyr551 of the activation loop moving significantly from its apo-Btk position to pack against the inhibitor. This interaction with the H3 site is a major contributor to both potency and selectivity.

-

Unique Selectivity Pocket: this compound's structure allows it to access a unique selectivity pocket that is not engaged by many other kinase inhibitors. This distinct binding orientation avoids interaction with Cys481, the residue that covalent BTK inhibitors irreversibly bind to.

Caption: this compound's unique binding mode in the BTK kinase domain.

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting BTK-mediated signaling downstream of the B-cell receptor (BCR) in B-cells and the Fc receptor (FcR) in myeloid cells like microglia. This dual inhibition of adaptive and innate immunity is crucial for its efficacy in autoimmune diseases.

Caption: this compound inhibits BTK in both B-cell and myeloid cell signaling.

Experimental Protocols

Kinase Selectivity Profiling Workflow

The selectivity of this compound was determined by screening against a broad panel of kinases. A general workflow for such a screen is depicted below.

Caption: General workflow for determining kinase inhibitor selectivity.

Biochemical BTK Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies BTK activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human BTK enzyme

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test inhibitors)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of inhibitor or vehicle (DMSO control).

-

Add 2 µl of BTK enzyme solution to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction. The ATP concentration is typically at or near the K_m_ for BTK.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC_50_ values by fitting the data to a dose-response curve.

Cellular B-Cell Activation Assay (CD69 Expression)

This assay measures the inhibition of B-cell activation by quantifying the expression of the early activation marker CD69 on the cell surface using flow cytometry.

Materials:

-

Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

This compound (or other test inhibitors)

-

B-cell stimulus (e.g., anti-IgM antibody)

-

Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69

-

FACS buffer (e.g., PBS with 2% FBS)

-

Red blood cell lysis buffer (if using whole blood)

Protocol:

-

Pre-incubate whole blood or PBMCs with serial dilutions of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-IgM for a duration sufficient to induce CD69 expression (e.g., 18 hours).

-

If using whole blood, lyse red blood cells.

-

Wash the cells with FACS buffer.

-

Stain the cells with anti-CD19 and anti-CD69 antibodies.

-

Wash the cells to remove unbound antibodies.

-

Acquire data on a flow cytometer, gating on the CD19-positive B-cell population.

-

Determine the percentage of CD69-positive B-cells for each inhibitor concentration.

-

Calculate IC_50_ values from the dose-response curve.

Cellular Myeloid Cell Activation Assay (CD63 Expression)

This assay is analogous to the B-cell activation assay but measures the degranulation of basophils (a type of myeloid cell) by quantifying the surface expression of CD63.

Materials:

-

Fresh human whole blood

-

This compound (or other test inhibitors)

-

Myeloid cell stimulus (e.g., anti-IgE antibody)

-

Fluorochrome-conjugated antibodies against a basophil marker (e.g., CCR3) and CD63

-

FACS buffer

-

Red blood cell lysis buffer

Protocol:

-

Pre-incubate whole blood with serial dilutions of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-IgE for a short duration to induce degranulation (e.g., 20 minutes).

-

Lyse red blood cells.

-

Wash the cells with FACS buffer.

-

Stain the cells with antibodies against a basophil marker and CD63.

-

Wash the cells to remove unbound antibodies.

-

Acquire data on a flow cytometer, gating on the basophil population.

-

Determine the percentage of CD63-positive basophils for each inhibitor concentration.

-

Calculate IC_50_ values from the dose-response curve.

Conclusion

The high selectivity of this compound is a result of its unique non-covalent, reversible binding to a distinct pocket within the BTK kinase domain. This mode of action, supported by extensive in vitro and cellular characterization, differentiates it from other BTK inhibitors and forms the molecular basis for its potential as a targeted therapy with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective kinase inhibitors.

Discovery and development history of Fenebrutinib

An In-depth Technical Guide to the Discovery and Development of Fenebrutinib

Introduction

This compound, also known as GDC-0853, is a potent and highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Developed by Roche and its subsidiary Genentech, this compound represents a significant advancement in the targeted therapy of autoimmune diseases.[5][6] Its unique mechanism of action, which allows for reversible binding to BTK, distinguishes it from many first-generation, irreversible BTK inhibitors.[1][2] This characteristic is believed to contribute to a favorable safety profile by minimizing off-target effects.[7][8] this compound has been extensively investigated in a range of autoimmune conditions, most notably multiple sclerosis (MS), rheumatoid arthritis (RA), and chronic spontaneous urticaria (CSU).[9][10][11][12]

This technical guide provides a comprehensive overview of the discovery and development history of this compound, its mechanism of action, and a summary of its clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this novel therapeutic agent.

Discovery and Preclinical Development

The development of this compound was driven by the therapeutic potential of targeting BTK in autoimmune diseases.[2] BTK is a critical signaling enzyme in B-cells and myeloid cells, playing a crucial role in the pathways that lead to inflammation and tissue damage in autoimmune conditions.[9][13] The strategy behind this compound was to create a non-covalent inhibitor that interacts with BTK differently from existing covalent inhibitors, with the goal of achieving high selectivity and a favorable safety profile for long-term treatment of chronic diseases.[2][14]

This compound was identified as a potent and selective BTK inhibitor with a measured inhibition constant (Ki) of 0.91 nM.[1] Preclinical studies demonstrated its ability to suppress B-cell and myeloid cell-mediated components of disease and showed dose-dependent activity in a rat model of inflammatory arthritis.[10][14] Further in vitro studies revealed that this compound is highly selective for BTK, being over 130 times more selective for BTK compared to other kinases.[1][7][15][16]

Mechanism of Action

This compound functions as a dual inhibitor of both B-cell and microglia activation by reversibly binding to BTK.[1][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and, in turn, phosphorylates downstream targets, leading to B-cell proliferation, differentiation, and antibody production. This compound blocks this activation step, thereby dampening the B-cell-mediated immune response.

In myeloid cells, including microglia in the central nervous system, BTK is involved in Fc receptor (FcR) signaling, which contributes to the release of inflammatory mediators.[14] By inhibiting BTK, this compound can reduce the activation of these cells, which is thought to play a role in the chronic inflammation and neurodegeneration seen in diseases like multiple sclerosis.[13]

Signaling Pathway of BTK Inhibition by this compound

Caption: BTK signaling pathways in B-cells and myeloid cells and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical development of this compound.

Table 1: Preclinical Pharmacology of this compound

| Parameter | Value | Reference |

| BTK Inhibition (Ki) | 0.91 nM | [1] |

| BTK IC50 (Human B-cell autophosphorylation) | 3.1 nM | [14] |

| BTK IC50 (Human whole blood B-cell activation) | 8 nM | [14] |

| FcγRIII-triggered TNFα production IC50 (human monocytes) | 1.3 nM | [14] |

| Selectivity for BTK vs. other kinases | >130-fold | [1][7][15][16] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Reference |

| Apparent Clearance (CL/F) | 19.1 L/hr | Healthy Volunteers & RA Patients | [17] |

| Volume of Central Compartment (Vc/F) | 323.8 L | Healthy Volunteers & RA Patients | |

| Mean Transit Time (Absorption) | 0.757 hr | Healthy Volunteers & RA Patients | [18] |

| Steady-state half-life | 4.2–9.9 h | Healthy Subjects | [3] |

Table 3: Overview of Key Clinical Trials and Efficacy Data

| Indication | Trial Name (Phase) | Comparator | Key Efficacy Endpoint | Result | Reference |

| Multiple Sclerosis | FENopta (Phase II) | Placebo | Total number of new gadolinium-enhancing T1 brain lesions | Significant reduction vs. placebo (p=0.0022) | [19][20][21] |

| Multiple Sclerosis | FENhance 1 & 2 (Phase III) | Teriflunomide | Annualized relapse rate and time to disability progression | Ongoing | [8][22] |

| Multiple Sclerosis | FENtrepid (Phase III) | Ocrelizumab | Time to onset of 12-week confirmed disability progression | Ongoing | [16][22][23][24] |

| Rheumatoid Arthritis | ANDES (Phase II) | Placebo, Adalimumab | ACR50 at Week 12 | 35% (200mg BID) vs 15% (placebo) (p=0.0003) | [11][25] |

| Chronic Spontaneous Urticaria | Phase II | Placebo | Change from baseline in UAS7 at Week 8 | Dose-dependent improvements | [26][27] |

Key Experimental Protocols

Detailed experimental protocols are essential for understanding the scientific rigor behind the development of this compound. Below are descriptions of the methodologies used in key preclinical and clinical studies.

BTK Inhibition and Kinase Selectivity Assays

Objective: To determine the potency and selectivity of this compound for BTK.

Methodology:

-

BTK Inhibition Assay: The inhibitory activity of this compound on BTK was assessed using a biochemical assay that measures the phosphorylation of a peptide substrate. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined.

-

Kinase Selectivity Panel: To assess selectivity, this compound was tested at a concentration of 1 µM against a large panel of recombinant human kinases (often over 200). The assays measured either peptide phosphorylation or ADP production. For kinases that showed significant inhibition (>50%), IC50 values were determined to quantify the selectivity for BTK over these off-target kinases.

Experimental Workflow: In Vitro Cellular Assays

Caption: A generalized workflow for in vitro cellular assays to evaluate the effect of this compound.

FENopta Phase II Clinical Trial in Relapsing Multiple Sclerosis (NCT05119569)

Objective: To evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with relapsing multiple sclerosis (RMS).

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]

Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent disease activity.[20]

Intervention:

-

This compound 200 mg administered orally twice daily.

-

Placebo administered orally twice daily.

Primary Endpoint: The total number of new gadolinium-enhancing (Gd+) T1-weighted brain lesions as measured by MRI at weeks 4, 8, and 12.[5]

Secondary Endpoints:

-

Number of new or enlarging T2-weighted lesions on brain MRI.

-

Annualized relapse rate.

-

Change in the Expanded Disability Status Scale (EDSS) score.

Methodology:

-

Screening: Patients were screened for eligibility based on inclusion and exclusion criteria.

-

Randomization: Eligible patients were randomized in a 2:1 ratio to receive either this compound or placebo.

-

Treatment Period: Patients received the assigned treatment for 12 weeks.

-

Assessments: Brain MRI scans were performed at baseline and at weeks 4, 8, and 12. Clinical assessments, including neurological examinations and relapse monitoring, were conducted at scheduled visits. Safety was monitored through the collection of adverse events and laboratory tests.

-

Open-Label Extension: After the 12-week double-blind period, eligible patients could enter an open-label extension phase to receive this compound.[20]

Conclusion

This compound has emerged as a promising therapeutic agent for autoimmune diseases, with a development history rooted in a rational design strategy to create a highly selective and reversible BTK inhibitor. Its unique mechanism of action, targeting both B-cell and myeloid cell activation, holds the potential to address key pathological processes in a range of debilitating conditions. The robust preclinical data and the encouraging results from Phase II clinical trials have paved the way for ongoing Phase III studies that will further define the efficacy and safety of this compound and its potential role in the future treatment landscape of multiple sclerosis and other autoimmune disorders. The comprehensive data gathered to date underscore the potential of this compound as a best-in-class BTK inhibitor.

References

- 1. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 2. neurologylive.com [neurologylive.com]

- 3. This compound, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | MS Canada [mscanada.ca]

- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 12. This compound Versus Placebo or Adalimumab in Rheumatoid Arthritis: A Randomized, Double‐Blind, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | MS Trust [mstrust.org.uk]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. gene.com [gene.com]

- 16. roche.com [roche.com]

- 17. Safety and efficacy of this compound in relapsing multiple sclerosis (FENopta): a multicentre, double-blind, randomised, placebo-controlled, phase 2 trial and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. forpatients.roche.com [forpatients.roche.com]

- 21. Case study - BTK inhibitor this compound - Oncolines B.V. [oncolines.com]

- 22. forpatients.roche.com [forpatients.roche.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. forpatients.roche.com [forpatients.roche.com]

- 25. Experimental BTK Inhibitor Suppressed Inflammatory Disease Activity in Those with Relapsing MS - - Practical Neurology [practicalneurology.com]

- 26. Roche’s BTK inhibitor succeeds in a Phase II MS trial [clinicaltrialsarena.com]

- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Impact of BTK Phosphorylation on Fenebrutinib Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Its activation, governed by a series of phosphorylation events, is a key driver in the pathogenesis of various B-cell malignancies and autoimmune diseases. Fenebrutinib, a potent and selective, non-covalent BTK inhibitor, is currently under investigation for the treatment of multiple sclerosis and other autoimmune disorders.[1][2][3][4][5] A crucial aspect of its mechanism of action is its differential binding affinity to the various phosphorylation states of BTK. This technical guide provides an in-depth analysis of the impact of BTK phosphorylation on the binding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

BTK Activation and Phosphorylation

BTK activation is a tightly regulated process initiated by upstream signals, primarily from the B-cell receptor. This process involves a cascade of phosphorylation events at two key tyrosine residues:

-

Tyrosine 551 (Y551): Located in the activation loop of the kinase domain, this residue is trans-phosphorylated by Src family kinases, such as Lyn, and spleen tyrosine kinase (Syk).[6] Phosphorylation of Y551 is a critical step that induces a conformational change in the kinase domain, leading to its activation.

-

Tyrosine 223 (Y223): Situated in the SH3 domain, this residue undergoes autophosphorylation following the initial activation at Y551. Phosphorylation of Y223 is thought to further stabilize the active conformation of BTK and is often used as a biomarker for BTK engagement by inhibitors in cellular assays.

The phosphorylation state of BTK is therefore a key determinant of its enzymatic activity and its ability to propagate downstream signaling.

This compound: A Non-Covalent BTK Inhibitor

This compound is a reversible, non-covalent inhibitor of BTK.[1][2][4][5] Unlike covalent inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the active site of BTK, this compound binds through non-covalent interactions, including hydrogen bonds and van der Waals forces. This reversible binding mechanism may offer a distinct safety and efficacy profile. This compound is highly potent, with a reported inhibition constant (Ki) of 0.91 nM for BTK.

Impact of BTK Phosphorylation on this compound Binding Affinity

Recent studies have demonstrated that the phosphorylation state of BTK significantly influences the binding affinity of this compound. Specifically, this compound exhibits a strong preference for the non-phosphorylated, or inactive, conformation of BTK.

A key study utilizing Surface Plasmon Resonance (SPR) revealed that this compound has a more than 100-fold lower affinity for phosphorylated BTK compared to its non-phosphorylated counterpart.[7][8] This preferential binding to the inactive state suggests that this compound may act by sequestering BTK in its non-functional conformation, thereby preventing its activation and subsequent downstream signaling.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for phosphorylated and non-phosphorylated BTK, as determined by Surface Plasmon Resonance (SPR).

| BTK Phosphorylation State | This compound Binding Affinity (Relative) | Experimental Method | Reference |

| Non-phosphorylated | High | Surface Plasmon Resonance (SPR) | [7],[8] |

| Phosphorylated | >100-fold lower than non-phosphorylated | Surface Plasmon Resonance (SPR) | [7],[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of BTK phosphorylation on this compound binding.

Preparation of Phosphorylated and Non-Phosphorylated BTK

Objective: To generate purified populations of BTK in distinct phosphorylation states for use in binding and activity assays.

Materials:

-

Recombinant full-length human BTK or BTK kinase domain

-

Active Src family kinase (e.g., Lyn)

-

ATP (Adenosine triphosphate)

-

Lambda Protein Phosphatase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

-

Phosphatase buffer

-

Phospho-specific antibodies for pY551-BTK and pY223-BTK

-

Western blotting reagents and equipment

Protocol for Generating Phosphorylated BTK (in vitro):

-

Incubate recombinant BTK with an active Src family kinase (e.g., Lyn) in kinase buffer.

-

Initiate the phosphorylation reaction by adding ATP to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Terminate the reaction by adding a potent, broad-spectrum kinase inhibitor (other than a BTK inhibitor) or by heat inactivation.

-

Verify the phosphorylation status of BTK at Y551 and Y223 by Western blotting using phospho-specific antibodies.

-

Purify the phosphorylated BTK using affinity chromatography to remove the Src family kinase and other reaction components.

Protocol for Generating Non-Phosphorylated BTK:

-

Treat a preparation of recombinant BTK (which may have some basal phosphorylation) with Lambda Protein Phosphatase in phosphatase buffer.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the phosphatase reaction by adding a phosphatase inhibitor (e.g., sodium orthovanadate).

-

Verify the dephosphorylation of BTK by Western blotting.

-

Purify the non-phosphorylated BTK using affinity chromatography.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics of this compound to phosphorylated and non-phosphorylated BTK.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified phosphorylated and non-phosphorylated BTK

-

This compound in a range of concentrations

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilize the purified phosphorylated or non-phosphorylated BTK onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of this compound dilutions in running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate, allowing for association.

-

Switch to running buffer alone to monitor the dissociation of the this compound-BTK complex.

-

Regenerate the sensor chip surface between injections with a suitable regeneration solution.

-

Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Kinase Activity Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the enzymatic activity of phosphorylated BTK.

Materials:

-

Purified, phosphorylated (active) BTK

-

Kinase substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radiometric assays)

-

This compound in a range of concentrations

-

Kinase reaction buffer

-

Detection reagents (e.g., ADP-Glo™, Kinase-Glo®, or reagents for radiometric detection)

-

Microplate reader (luminescence or scintillation counter)

Protocol (using ADP-Glo™ as an example):

-

Prepare a reaction mixture containing phosphorylated BTK and its substrate in kinase reaction buffer.

-

Add serial dilutions of this compound to the wells of a microplate.

-

Add the BTK/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

BTK Signaling Pathway

Caption: BTK Signaling Pathway and this compound's Point of Intervention.

Experimental Workflow for Assessing this compound Binding

Caption: Workflow for Determining this compound's Binding Affinity to Different BTK Phosphorylation States.

Logical Relationship of BTK State and this compound Binding

References

- 1. gene.com [gene.com]

- 2. roche.com [roche.com]

- 3. neurologytoday.aan.com [neurologytoday.aan.com]

- 4. roche.com [roche.com]

- 5. neurologylive.com [neurologylive.com]

- 6. researchgate.net [researchgate.net]

- 7. Case study - BTK inhibitor this compound - Oncolines B.V. [oncolines.com]

- 8. Case study: Phosphorylation status determines kinase inhibitor binding - Oncolines B.V. [oncolines.com]

Fenebrutinib's Attenuation of Downstream BTK Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Fenebrutinib, a potent and highly selective, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK), is under extensive investigation as a therapeutic agent for autoimmune diseases, most notably multiple sclerosis.[1][2] Its mechanism of action centers on the modulation of signaling pathways downstream of BTK in various immune cells, particularly B cells and myeloid cells. This technical guide provides an in-depth analysis of this compound's effects on these critical signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of BTK, a crucial enzyme in the signaling pathways of B cells and myeloid cells such as macrophages and microglia.[3][4] In B cells, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[1] By inhibiting BTK, this compound disrupts these processes, thereby reducing the B-cell-mediated inflammatory responses implicated in autoimmune diseases.[1] In myeloid cells, BTK is involved in signaling downstream of the Fc gamma receptor (FcγR), which, when activated by immune complexes, triggers the release of pro-inflammatory cytokines and chemokines.[5][6] this compound's inhibition of BTK in these cells dampens this inflammatory cascade.[5][6]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cellular assays, demonstrating its high affinity for BTK and its effective inhibition of downstream signaling events.

| Target/Process | Assay Type | Cell Type/System | Parameter | Value | Reference |

| BTK | Cell-free kinase assay | Recombinant BTK | Kᵢ | 0.91 nM | [5] |

| BTK Auto-phosphorylation | Western Blot | Human iMicroglia | Inhibition | Reduced pBTK levels at 1 µM | [1][5] |

| TNF-α Release | ELISA | Human iMicroglia (IgG stimulated) | IC₅₀ | 5.1 nM | [1] |

| Myeloid Cell Activation | Flow Cytometry (CD63 Upregulation) | Human Whole Blood (anti-IgE stimulated) | EC₅₀ | 15 ± 4 nM | [2] |

| B-Cell Activation | Flow Cytometry (CD69 Upregulation) | Human Whole Blood (anti-IgM stimulated) | EC₅₀ | 8 nM | [7] |

Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the key quantitative data on this compound's inhibitory effects on BTK and downstream cellular responses.

Impact on Downstream Signaling Pathways

This compound's inhibition of BTK leads to a cascade of effects on downstream signaling molecules. While specific dose-response data for the phosphorylation of PLCγ2 and ERK is not publicly available in tabular format, studies consistently report a reduction in their activation.

-

Phospholipase C gamma 2 (PLCγ2): Following BCR or FcγR activation, BTK phosphorylates and activates PLCγ2. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger calcium mobilization and the activation of downstream signaling pathways. This compound treatment has been shown to diminish the phosphorylation of PLCγ2.[5]

-

Extracellular signal-regulated kinase (ERK): The ERK pathway is another critical downstream target of BTK signaling, involved in cell proliferation and survival. This compound has been observed to reduce the activation of ERK.[5]

-

Nuclear Factor-kappa B (NF-κB): BTK signaling ultimately leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes.[7] By inhibiting the initial steps of the signaling cascade, this compound effectively suppresses NF-κB activation.[6]

Visualizing the Molecular Interactions and Workflows

To better understand the complex processes involved, the following diagrams illustrate the BTK signaling pathway, this compound's mechanism of action, and a typical experimental workflow for assessing its effects.

Caption: BTK Signaling Pathway.

Caption: this compound's Mechanism of Action.

Caption: Experimental Workflow.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the effects of this compound on BTK signaling pathways.

Western Blot for Phosphorylated BTK (pBTK)

This protocol is adapted from a study investigating this compound's effect on human iMicroglia.[1]

-

Cell Culture and Treatment:

-

Culture human iPSC-derived microglia (iMicroglia) according to the manufacturer's instructions.

-

Incubate the cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with immobilized IgG (e.g., 300 µg/mL) for 30 minutes to activate the FcγR pathway.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE using a 4-20% precast polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated BTK (e.g., rabbit anti-phospho-BTK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

To control for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total BTK and a housekeeping protein like β-actin.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the pBTK signal to the total BTK and/or β-actin signal.

-

NF-κB Luciferase Reporter Assay

This is a general protocol for a reporter assay to measure NF-κB activation.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase control plasmid for normalization.

-

-

Treatment and Stimulation:

-

After transfection (e.g., 24 hours), pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a specified time (e.g., 6-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the same well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in NF-κB activity relative to the vehicle-treated, stimulated control.

-

Plot the dose-response curve and determine the IC₅₀ value for this compound's inhibition of NF-κB activation.

-

Conclusion

This compound is a highly potent and selective BTK inhibitor that effectively blocks downstream signaling in B cells and myeloid cells. Its ability to attenuate the activation of key signaling molecules such as PLCγ2, ERK, and NF-κB, and consequently reduce the production of pro-inflammatory mediators, underscores its therapeutic potential in autoimmune diseases. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field. Further investigation into the nuanced effects of this compound on the complex interplay of these signaling pathways will continue to be a critical area of research.

References

- 1. This compound, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique kinetic and mechanistic features of this compound, a highly selective, noncovalent BTK inhibitor with long residence time in clinical trials for multiple sclerosis - American Chemical Society [acs.digitellinc.com]

- 3. roche.com [roche.com]

- 4. roche.com [roche.com]

- 5. researchgate.net [researchgate.net]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. dialogorochecac.com [dialogorochecac.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Evaluate Fenebrutinib BTK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenebrutinib (GDC-0853) is a potent, highly selective, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, activation, and survival.[1] this compound also impacts myeloid cell activation, including microglia, through the Fc gamma receptor (FcγR) signaling pathway.[3] This dual inhibition of both B-cell and myeloid cell functions makes this compound a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1][4]

These application notes provide detailed protocols for key cell-based assays to characterize the inhibitory activity of this compound on BTK and its downstream signaling pathways. The included methodologies cover the assessment of BTK phosphorylation, B-cell proliferation, and cytokine release.

Data Presentation

The following tables summarize the quantitative data on this compound's inhibitory activity from various biochemical and cell-based assays.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Marker | System | IC50 / Ki | Reference |

| Biochemical | Wild-Type BTK | Cell-free | 0.91 nM (Ki) | [1][2] |

| Biochemical | BTK C481S Mutant | Cell-free | 1.6 nM (Ki) | [1] |

| Cellular | BTK Autophosphorylation (Y223) | Human Whole Blood | 11 nM (IC50) | [1] |

| Cellular | B-cell Activation (CD69 Expression) | Human Whole Blood (CD19+ B-cells) | 8.4 ± 5.6 nM (IC50) | [1] |

| Cellular | Basophil Activation (CD63 Expression) | Human Whole Blood | 30.7 ± 4.1 nM (IC50) | [1] |

| Cellular | TNF-α Release | Human iMicroglia (IgG stimulated) | 5.1 nM (IC50) | [3] |

Table 2: Kinase Selectivity of this compound

| Kinase | Fold Selectivity vs. BTK | Reference |

| Bmx | 153-fold | [2] |

| Fgr | 168-fold | [2] |

| Src | 131-fold | [2] |

Signaling Pathways and Experimental Workflow

BTK Signaling Pathway in B-cells

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, which is a primary target of this compound.

Caption: this compound inhibits BTK phosphorylation downstream of BCR activation.

Experimental Workflow for BTK Phosphorylation Assay

This diagram outlines the major steps in a phospho-flow cytometry assay to measure the inhibition of BTK autophosphorylation by this compound.

Caption: Workflow for assessing this compound's inhibition of BTK phosphorylation.

Experimental Protocols

BTK Phosphorylation Assay using Phospho-Flow Cytometry

This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in B-cells following BCR stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood

-

RPMI 1640 medium with 2% FBS

-

This compound

-

Anti-IgM antibody (for stimulation)

-

Formaldehyde (16%)

-

Ice-cold Methanol

-

Staining Buffer (PBS with 2% FBS)

-

Fluorescently conjugated anti-phospho-BTK (Y223) antibody

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Isolate PBMCs using a Ficoll-Paque gradient or use fresh whole blood.

-

Resuspend PBMCs at 5 x 10^5 cells per well in a 96-well round-bottom plate in 50 µL of RPMI with 2% FBS.[5]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in RPMI medium.

-

Add the this compound dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

-

-

Stimulation:

-

Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.

-

Incubate for 15 minutes at 37°C.

-

-

Fixation:

-

Permeabilization:

-

Staining:

-

Resuspend the cells in 100 µL of Staining Buffer containing the anti-phospho-BTK (Y223) antibody at the manufacturer's recommended concentration.

-

Incubate for 1 hour at room temperature in the dark.

-

Wash the cells twice with Staining Buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in 300 µL of Staining Buffer and acquire data on a flow cytometer.

-

Gate on the B-cell population (e.g., using CD19 and CD20 markers if staining for these is included).

-

Determine the median fluorescence intensity (MFI) of the phospho-BTK signal for each this compound concentration.

-

Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value.

-

B-cell Proliferation Assay using CFSE